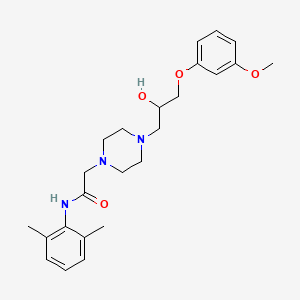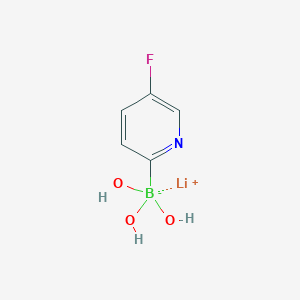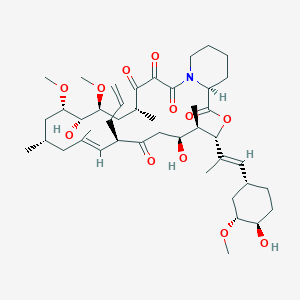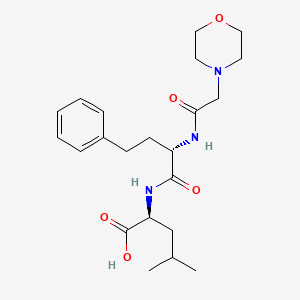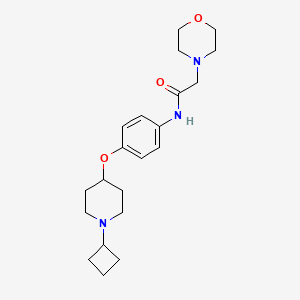
Suvn-G3031
Descripción general
Descripción
Suvn-G3031, also known as Samelisant, is an orally active histamine H3 receptor antagonist . It is being developed to treat cognitive deficits in Alzheimer’s disease and schizophrenia . It is also being developed for the treatment of sleep-related disorders like narcolepsy . The drug has shown to have neuromodulatory functions on the cholinergic, adrenergic, and dopaminergic neurotransmitter systems .
Molecular Structure Analysis
The molecular formula of this compound is C21H31N3O3 . It has an average mass of 373.489 Da and a monoisotopic mass of 373.236542 Da .Aplicaciones Científicas De Investigación
Treatment of Narcolepsy
Suvn-G3031 is a potent and selective histamine H3 receptor (H3R) inverse agonist . It has been shown to have potential therapeutic utility in the treatment of narcolepsy . Nonclinical studies demonstrate the superiority of this compound over pharmacological agents currently used in the treatment of narcolepsy .
Wake-Promoting Effects
This compound has robust wake-promoting effects . It has been shown to produce a significant increase in wakefulness with a concomitant decrease in NREM sleep in orexin knockout mice .
Anticataplectic Effects
This compound has demonstrated anticataplectic effects . It produced a significant decrease in Direct REM sleep onset (DREM) episodes, demonstrating its anticataplectic effects in an animal model relevant to narcolepsy .
Modulation of Neurotransmitters
This compound has been shown to modulate the levels of histamine, dopamine, and norepinephrine in the cerebral cortex . This modulation provides the neurochemical basis for the wake-promoting and anticataplectic effects observed in orexin knockout mice .
Selectivity and Binding Affinity
This compound has no inter-species variation in binding affinity at H3R with less than 50% inhibition at 1 µM against 70 other targets . Unlike pitolisant, this compound has no significant binding affinity at sigma 1 and 2 receptor .
Safety Profile
This compound has a good safety profile. It showed negligible affinity towards hERG channel with IC 50 > 10 µM and had no effects on any ECG parameters in dog telemetry study . It did not show convulsion in rats up to the tested dose of 100 mg/kg, p.o .
No Abuse Liability
Most of the pharmacological agents used for the treatment of narcolepsy have abuse liability; however, this compound produced no change in the striatal and accumbal dopamine levels in rats suggesting no propensity to induce abuse liability .
No Effects on Fertility and Embryo-Fetal Development
Unlike competing H3R inverse agonists, this compound has no effects on fertility and embryo-fetal development up to the highest tested doses .
Mecanismo De Acción
Target of Action
Suvn-G3031 is a potent and selective histamine H3 receptor (H3R) inverse agonist . The H3R is widely expressed in the brain and plays a crucial role in the regulation of various neurotransmitters .
Mode of Action
As an inverse agonist of the H3R, this compound binds to the H3R and decreases its activity . This results in an increase in the release of various neurotransmitters .
Biochemical Pathways
This compound affects several biochemical pathways by modulating the levels of various neurotransmitters. It increases the levels of histamine, dopamine, and norepinephrine in the cerebral cortex .
Pharmacokinetics
This compound exhibits excellent pharmacokinetic properties. It has good oral bioavailability and brain penetration . The exposure of this compound is dose-proportional across the tested doses . Steady state is achieved on day 6 after once-daily dosing . Renal excretion is the major route of elimination for this compound, accounting for approximately 60% of unchanged drug .
Result of Action
The modulation of neurotransmitter levels by this compound has several effects. It leads to a significant increase in wakefulness and a decrease in NREM sleep in orexin knockout mice subjected to sleep EEG . It also decreases Direct REM sleep onset (DREM) episodes, demonstrating its anticataplectic effects .
Action Environment
Its pharmacokinetics and safety profile remain consistent regardless of these factors .
Safety and Hazards
Single doses of Suvn-G3031 up to 20 mg and multiple doses up to 6 mg once daily were found to be safe and well-tolerated in healthy young adults . The most frequently reported adverse events were abnormal dreams, dyssomnia, and hot flushes . Renal excretion (~60%) of unchanged this compound was the major route of elimination .
Direcciones Futuras
Suvn-G3031 is currently being evaluated in a phase 2 proof of concept study in the USA for the treatment of narcolepsy with and without cataplexy . The drug has shown promising results in preclinical studies and has a favorable safety and pharmacokinetic profile in healthy subjects . It is well tolerated in humans with adequate plasma exposure for efficacy and favorable pharmacokinetics suitable for once a day oral administration .
Propiedades
IUPAC Name |
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18/h4-7,18,20H,1-3,8-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXDUSQEXVQFGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1394808-82-2 | |
| Record name | Samelisant | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394808822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUVN-G3031 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAMELISANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65V47O9NOP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Suvn-G3031?
A: this compound acts as a potent and selective inverse agonist of the histamine H3 receptor (H3R). [, , , , , , , ]
Q2: How does this compound interact with the H3R?
A: As an inverse agonist, this compound binds to the H3R and stabilizes it in its inactive conformation, effectively reducing constitutive receptor activity. This contrasts with antagonists, which simply block the binding of endogenous ligands. [, , , ]
Q3: What are the downstream effects of H3R inverse agonism by this compound?
A: By inhibiting H3R activity, this compound increases the synthesis and release of histamine in the brain. This leads to enhanced histaminergic neurotransmission, promoting wakefulness and potentially counteracting symptoms of narcolepsy. [, , , , ]
Q4: Beyond histamine, are other neurotransmitters affected by this compound?
A: Preclinical studies have shown that this compound can also increase the levels of dopamine and norepinephrine in the prefrontal cortex. This suggests a broader impact on neurotransmission beyond the histaminergic system. [, , ]
Q5: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C23H35N3O4 • 2HCl (dihydrochloride salt), and its molecular weight is 478.4 g/mol. []
Q6: How is this compound absorbed and distributed in the body?
A: this compound is rapidly absorbed following oral administration, reaching peak plasma concentrations within a few hours. It exhibits good brain penetration, suggesting effective access to its central nervous system target. [, , , ]
Q7: What is the elimination half-life of this compound?
A: this compound has a favorable elimination half-life, allowing for once-daily dosing. [, ]
Q8: Does food intake affect the pharmacokinetics of this compound?
A: Studies in healthy volunteers indicated that food does not significantly affect the pharmacokinetics of this compound. []
Q9: Are there any known gender or age-related differences in this compound pharmacokinetics?
A: Phase 1 studies did not reveal any clinically relevant effects of gender or age on the pharmacokinetics of this compound. []
Q10: What in vitro assays have been used to characterize the activity of this compound?
A: Radioligand binding assays have been employed to determine the binding affinity of this compound for the H3R. Additionally, GTPγS assays have been utilized to assess its functional activity as an inverse agonist. [, ]
Q11: What animal models have been used to study the efficacy of this compound for narcolepsy?
A: Orexin knockout mice, a well-established model of narcolepsy, have been used extensively. These mice exhibit both excessive daytime sleepiness and cataplexy, key symptoms of the disorder. [, , , ]
Q12: What were the key findings from preclinical studies in orexin knockout mice?
A: this compound demonstrated robust wake-promoting effects, increasing wakefulness and reducing non-rapid eye movement sleep. It also significantly decreased the frequency of cataplexy episodes. [, , , ]
Q13: Has this compound been evaluated in clinical trials for narcolepsy?
A: Yes, this compound has been investigated in a Phase 2 clinical trial as a monotherapy for narcolepsy with or without cataplexy (ClinicalTrials.gov Identifier: NCT04072380). [, , , ]
Q14: What were the primary and secondary endpoints of the Phase 2 trial?
A: The primary efficacy endpoint was the change in Epworth Sleepiness Scale (ESS) score from baseline. Secondary endpoints included changes in Maintenance of Wakefulness Test (MWT) scores and Clinical Global Impression of Severity (CGI-S). [, ]
Q15: What is the safety profile of this compound based on preclinical and clinical data?
A: this compound has demonstrated a favorable safety profile in both preclinical studies and Phase 1 clinical trials in healthy volunteers. It did not show any significant safety concerns in long-term animal studies. [, , , ]
Q16: Does this compound interact with major drug-metabolizing enzymes?
A: Preclinical data suggest that this compound exhibits minimal inhibition or induction liability toward major CYP enzymes and transporters, potentially reducing the risk of drug-drug interactions. []
Q17: Are there any known alternatives or substitutes for this compound?
A: While other H3R antagonists/inverse agonists are being explored for narcolepsy, this compound distinguishes itself with its potency, selectivity, and favorable pharmacological profile. [, ]
Q18: What are the potential future directions for this compound research?
A: Future research could focus on further elucidating the long-term efficacy and safety of this compound in larger patient populations with narcolepsy. Additionally, exploring its potential in other conditions characterized by excessive daytime sleepiness, such as Parkinson's disease, could be of interest. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


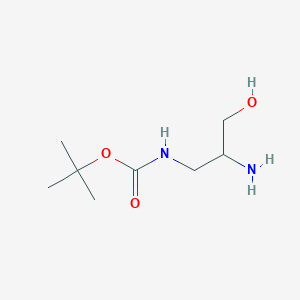

![2,5,7-Triazaspiro[3.4]octan-6-one](/img/structure/B3321848.png)

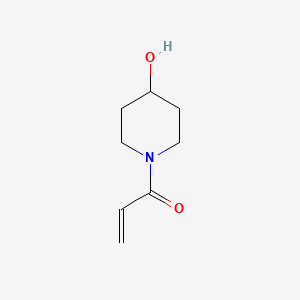
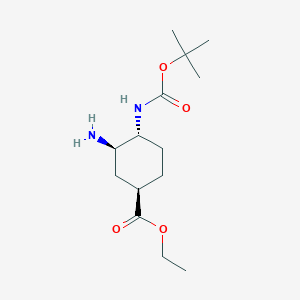
![1,1-Difluoro-5-azaspiro[2.5]octane](/img/structure/B3321885.png)
